molecular formula C7H12O3 B2992381 (2S,3R)-2-Ethyloxolane-3-carboxylic acid CAS No. 2307777-60-0

(2S,3R)-2-Ethyloxolane-3-carboxylic acid

Cat. No.: B2992381
CAS No.: 2307777-60-0
M. Wt: 144.17
InChI Key: HFPFPHAYXNXEFW-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-Ethyloxolane-3-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17. The purity is usually 95%.
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Scientific Research Applications

Amide Formation in Aqueous Media

Research by Nakajima and Ikada (1995) explored the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide. This study provides insights into the reactivity of carboxylic acids in bioconjugation, which is relevant to the understanding of reactions involving compounds like "(2S,3R)-2-Ethyloxolane-3-carboxylic acid" N. Nakajima & Y. Ikada, 1995.

Synthesis of 2-Alkoxy Carboxylic Acids

Winneroski and Xu (2004) developed two complementary approaches to prepare 2-alkoxy carboxylic acids, demonstrating the synthetic versatility of 1,3-dioxolan-4-ones, which share structural similarities with "this compound". This research highlights the potential for creating various derivatives of such compounds L. L. Winneroski & Y. Xu, 2004.

Enhancing Dielectric and Optical Anisotropy

A study by Chen et al. (2015) on 1,3-dioxolane-terminated liquid crystals, based on 4-alkylcyclohexanecarboxylic acids, revealed that introducing a 1,3-dioxolane group significantly increases the positive dielectric anisotropy and birefringence of tolane-liquid crystals. This finding suggests potential applications in liquid crystal technology and materials science, indicating a broader scope for the application of related compounds Ran Chen, Yi Jiang, Li-Hao Jian, Zhongwei An, Xinbing Chen, & Pei Chen, 2015.

Organo-Catalyzed Ring Opening Polymerization

Research on the organo-catalyzed ring-opening polymerization of a 1,4-dioxane-2,5-dione deriving from glutamic acid by Thillaye du Boullay et al. (2010) demonstrates the potential of cyclic compounds in polymer synthesis. This study might provide a foundational understanding for exploring polymerization reactions involving similar cyclic carboxylic acids Olivier Thillaye du Boullay, Nathalie Saffon, J. Diehl, B. Martín-Vaca, & D. Bourissou, 2010.

Electrochemical Decomposition Studies

A study on the electrochemical stability of a deep-eutectic solvent based on choline chloride and ethylene glycol by Haerens et al. (2009) led to the observation of several decomposition products, including 2-methyl-1,3-dioxolane. This research highlights the importance of understanding the electrochemical behavior of cyclic compounds and their potential degradation pathways, which could be relevant for compounds like "this compound" K. Haerens, E. Matthijs, K. Binnemans, & B. Bruggen, 2009.

Properties

IUPAC Name

(2S,3R)-2-ethyloxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-6-5(7(8)9)3-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPFPHAYXNXEFW-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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